molecular formula C14H9Br3O5S B2963514 (2-Bromo-4-formyl-6-methoxyphenyl) 2,5-dibromobenzenesulfonate CAS No. 737814-95-8

(2-Bromo-4-formyl-6-methoxyphenyl) 2,5-dibromobenzenesulfonate

Cat. No.: B2963514
CAS No.: 737814-95-8
M. Wt: 528.99
InChI Key: IZSLOODYOAZFFF-UHFFFAOYSA-N
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Description

“2-Bromo-4-formyl-6-methoxyphenyl acetate” is a chemical compound with the molecular formula C10H9BrO4 . It appears as a white to almost white powder or crystal .


Synthesis Analysis

The specific synthesis process for “2-Bromo-4-formyl-6-methoxyphenyl acetate” is not mentioned in the sources I found .


Molecular Structure Analysis

The molecular weight of “2-Bromo-4-formyl-6-methoxyphenyl acetate” is 273.08 . The InChI code for this compound is 1S/C10H9BrO4/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,1-2H3 .


Physical and Chemical Properties Analysis

“2-Bromo-4-formyl-6-methoxyphenyl acetate” is a solid at 20 degrees Celsius . The melting point ranges from 85.0 to 89.0 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Chemical Structure Analysis

Synthesis and Structural Insights

The synthesis and structural elucidation of compounds related to "(2-Bromo-4-formyl-6-methoxyphenyl) 2,5-dibromobenzenesulfonate" provide foundational knowledge for organic chemistry research. For instance, the study by Sharutin and Sharutina (2016) on Tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene offers insights into the synthesis and crystal structure of a compound formed by the reaction between tris(5-bromo-2-methoxyphenyl)bismuth and benzenesulfonic acid, highlighting the importance of bromo- and methoxy- substituents in influencing molecular structure and reactivity (Sharutin & Sharutina, 2016).

Molecular Interactions and Assembly

Andleeb et al. (2018) conducted a comparative experimental and theoretical investigation on the hydrogen-bond, halogen-bond, and π-π interactions in the solid-state supramolecular assembly of formylphenyl arylsulfonates. This research underscores the role of noncovalent interactions in designing supramolecular architectures, which is crucial for the development of novel materials and pharmaceuticals (Andleeb et al., 2018).

Mechanism of Action

The mechanism of action for “2-Bromo-4-formyl-6-methoxyphenyl acetate” is not specified in the sources I found .

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . Precautions should be taken to avoid skin and eye contact. In case of contact, rinse thoroughly with water and seek medical advice if irritation persists .

Properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) 2,5-dibromobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br3O5S/c1-21-12-5-8(7-18)4-11(17)14(12)22-23(19,20)13-6-9(15)2-3-10(13)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSLOODYOAZFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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